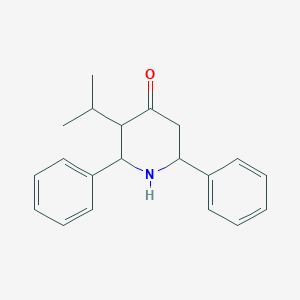

3-Isopropyl-2,6-diphenyl-piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenyl-3-propan-2-ylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-14(2)19-18(22)13-17(15-9-5-3-6-10-15)21-20(19)16-11-7-4-8-12-16/h3-12,14,17,19-21H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVGVXNRKSJPEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385656 | |

| Record name | 3-Isopropyl-2,6-diphenyl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200843 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

79246-08-5 | |

| Record name | 3-Isopropyl-2,6-diphenyl-piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Isopropyl 2,6 Diphenyl Piperidin 4 One and Analogues

Classical Mannich Condensation Approaches for Piperidin-4-one Synthesis

The cornerstone for the synthesis of 2,6-diarylpiperidin-4-ones, including the isopropyl-substituted target compound, is the Mannich reaction. nih.govchemrevlett.com This classical method involves the condensation of an aldehyde, a ketone, and an amine. In the context of 3-isopropyl-2,6-diphenyl-piperidin-4-one, the synthesis is typically achieved through a one-pot reaction involving benzaldehyde, methyl isobutyl ketone (to introduce the isopropyl group at the C3 position), and a source of ammonia (B1221849), such as ammonium (B1175870) acetate (B1210297). asianpubs.orgdrugfuture.com

The general scheme for this reaction involves the condensation of a ketone, a substituted aromatic aldehyde, and ammonium acetate in a 1:2:1 molar ratio. researchgate.net The mechanism of the Mannich reaction commences with the formation of an iminium ion from the amine and the aldehyde. researchgate.net Concurrently, the ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking the iminium ion. researchgate.net This is followed by a second condensation to form the heterocyclic piperidine (B6355638) ring. This multicomponent reaction is a prime example of the Petrenko-Kritschenko piperidone synthesis. drugfuture.comwikipedia.orgsynarchive.com

A typical procedure involves dissolving ammonium acetate, benzaldehyde, and the appropriate ketone in 95% ethanol (B145695) and heating the solution until a color change to orange is observed. asianpubs.org

Variations and Optimized Synthetic Pathways

While the classical Mannich condensation is a robust method, several variations and optimizations have been developed to improve yields, and to synthesize diverse analogues.

Multi-component Reaction Strategies for Piperidin-4-one Framework Construction

The Petrenko-Kritschenko reaction is a classic multi-component strategy for synthesizing 4-piperidones. wikipedia.org It involves the reaction of two moles of an aldehyde with one mole each of a primary amine and a dialkyl α-ketocarboxylate in a double Mannich reaction. dtic.mil This approach is highly convergent, allowing for the rapid assembly of the piperidone core. nih.govwikipedia.org Unlike the Robinson synthesis, which employs dialdehydes, the Petrenko-Kritschenko reaction utilizes simpler aldehydes like benzaldehyde, leading directly to 4-piperidone (B1582916) structures rather than bicyclic systems. wikipedia.org

Modern variations of this multi-component reaction have expanded the scope of accessible compounds. For instance, acetoacetate (B1235776) can be used in place of diethyl-α-ketoglutarate in the presence of indium salts. wikipedia.org The use of different primary amines, such as aniline, has also been reported, leading to products with specific stereochemistry. wikipedia.org

Investigation of Solvent and Catalyst Effects in Synthetic Procedures

The choice of solvent and catalyst plays a critical role in the efficiency and outcome of the piperidin-4-one synthesis. Ethanol is a commonly used solvent in the classical Mannich condensation. chemrevlett.comasianpubs.org The reaction is typically catalyzed by the ammonium salt itself, which provides the necessary amine component and facilitates the condensation steps. asianpubs.orgresearchgate.net

Studies have explored the use of various solvents to optimize the reaction. For instance, a review of crystallization procedures for piperidin-4-one derivatives indicates that solvents such as ethanol, ethanol-ethyl acetate, and benzene-petroleum ether mixtures are frequently used for purification, which implies their use in the reaction work-up and potentially the reaction itself. chemrevlett.com The use of greener solvents is also an area of investigation. For example, a deep eutectic solvent (DES) composed of glucose and urea (B33335) has been shown to be an effective and environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives. researchgate.net

The catalyst can also be varied. An eco-friendly approach utilizes ammonium formate (B1220265) as a catalyst for the condensation of 4-chloroacetoacetanilide with 4-hydroxybenzaldehyde, demonstrating the potential for milder and more environmentally friendly catalytic systems. researchgate.net The use of piperidine itself as a catalyst in Knoevenagel condensation reactions, a related transformation, has been studied in methanol (B129727), highlighting the catalytic role of amines in these types of reactions. acs.org

Preparation of Precursor and Intermediate Compounds for Derivatization

The this compound core serves as a versatile precursor for the synthesis of a wide range of derivatives. The carbonyl group at the C4 position is a key functional handle for further modifications.

For example, the piperidin-4-one can be readily converted to its corresponding oxime. This is typically achieved by reacting the piperidin-4-one with hydroxylamine (B1172632) hydrochloride in the presence of a base like sodium acetate in an ethanol medium. nih.gov The reaction mixture is refluxed for a few hours to yield the 3-isopropyl-2,6-diphenylpiperidin-4-oxime. drugfuture.com

Similarly, semicarbazones can be prepared by treating the piperidin-4-one with semicarbazide (B1199961) hydrochloride in ethanol. asianpubs.org The reaction is usually carried out by refluxing the components for a couple of hours. asianpubs.org

Another important derivatization involves the reduction of the ketone to a hydroxyl group. The use of Grignard reagents to react with 3-alkyl-2,6-diarylpiperidin-4-ones leads to the formation of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidine derivatives. researchgate.netnih.gov

These derivatizations highlight the utility of this compound as an intermediate for creating a library of related compounds with potentially diverse biological activities. The synthesis of these precursors often involves straightforward and well-established chemical transformations.

Table of Synthetic Parameters for Piperidin-4-one Synthesis

| Reactants | Catalyst/Reagent | Solvent | Product |

| Benzaldehyde, Methyl isobutyl ketone, Ammonium acetate | - | 95% Ethanol | This compound |

| Aldehyde, Dialkyl α-ketocarboxylate, Primary amine | - | Water or Alcohols | 4-Piperidone |

| 4-Chloroacetoacetanilide, 4-Hydroxybenzaldehyde | Ammonium formate | - | N-(4-chlorophenyl)-2,6-bis(4-hydroxyphenyl)-4-oxopiperidine-3-carboxamide |

| Ketone, Aldehyde, Ammonia | Glucose-Urea (DES) | - | Piperidin-4-one derivative |

Table of Common Derivatizations of Piperidin-4-ones

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Techniques for Comprehensive Structural Assignment

Spectroscopy is a cornerstone in the structural analysis of piperidin-4-one derivatives, offering detailed insights into the molecular framework and the spatial relationships between atoms.

High-resolution NMR spectroscopy is an indispensable tool for determining the solution-state conformation of 3-isopropyl-2,6-diphenyl-piperidin-4-one. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY and NOESY, provides unambiguous evidence for the molecule's structure. researchgate.netresearchgate.net

In ¹H NMR spectra, the chemical shifts and coupling constants of the piperidine (B6355638) ring protons are particularly informative. Large coupling constants (typically ~10 Hz) between adjacent protons on the ring are indicative of a diaxial relationship, which strongly supports a chair conformation. The signals for protons at C-2 and C-6 typically appear as doublets or doublets of doublets, confirming their coupling to adjacent protons. vicas.org

Two-dimensional NMR techniques further clarify these assignments. Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, identifying which protons are adjacent in the molecular structure. researchgate.netlibretexts.org Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations, revealing protons that are in close spatial proximity, which is crucial for confirming stereochemical assignments, such as the relative orientation of substituents. researchgate.netslideshare.net For instance, NOESY can confirm the equatorial orientation of the bulky phenyl and isopropyl groups by showing correlations between these groups and other nearby protons consistent with a chair conformation. researchgate.netvicas.org

Table 1: Representative NMR Spectral Data for Substituted 2,6-diaryl-piperidin-4-ones

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | ~208-210 |

| Aromatic C | - | ~125-145 |

| Aromatic H | ~7.20-7.60 | - |

| C-2, C-6 | ~4.00-4.20 | ~60-65 |

| C-3, C-5 | ~2.80-3.50 | ~45-50 |

| Isopropyl CH | ~2.00-2.40 | ~25-30 |

| Isopropyl CH₃ | ~0.80-1.10 | ~20-22 |

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques used to confirm the presence of key functional groups and to verify the molecular weight of this compound.

IR spectroscopy is primarily used to identify the characteristic vibrational frequencies of the molecule's functional groups. vicas.org A strong absorption band in the region of 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the ketone group in the piperidine ring. Additionally, a band in the 3300-3400 cm⁻¹ region typically corresponds to the N-H stretching vibration, confirming the secondary amine functionality. vicas.org

Table 2: Key Spectroscopic Data for Functional Group Confirmation

| Technique | Functional Group | Characteristic Signal |

|---|---|---|

| Infrared (IR) | Carbonyl (C=O) | Strong absorption at ~1715 cm⁻¹ |

| Amine (N-H) | Absorption at ~3350 cm⁻¹ |

| Mass Spec (MS) | Molecular Ion (M⁺) | Peak corresponding to C₂₀H₂₃NO |

X-ray Crystallography for Solid-State Structure and Stereochemical Determination

X-ray diffraction studies have shown that the conformation of the piperidine ring in this class of compounds is highly dependent on the substitution at the nitrogen atom. chemrevlett.com The parent compound, this compound, adopts a slightly distorted chair conformation. researchgate.net This is the energetically favored conformation for six-membered rings, as it minimizes both angular and torsional strain.

However, the introduction of bulky acyl groups at the nitrogen position, such as in 1-chloroacetyl or 1-dichloroacetyl derivatives, can force the ring into a higher-energy twist-boat or distorted boat conformation. nih.govnih.govresearchgate.net This conformational shift is driven by steric interactions between the N-substituent and the protons at C-2 and C-6. researchgate.net In some derivatives, a twist-boat conformation is observed, while others adopt a distorted boat shape. chemrevlett.comnih.govnih.gov

In the stable chair conformation of the parent compound, the bulky substituents—the two phenyl groups at C-2 and C-6 and the isopropyl group at C-3—all occupy equatorial positions. researchgate.netchemrevlett.comiucr.org This arrangement minimizes destabilizing 1,3-diaxial steric interactions, which would occur if these large groups were in axial positions.

In the case of N-acyl derivatives that adopt a twist-boat conformation, the substituent orientation changes significantly. For example, in 1-dichloroacetyl-t-3-isopropyl-r-2,c-6-diphenylpiperidin-4-one, the phenyl ring at the 2-position occupies an axial orientation, while the phenyl ring at the 6-position is equatorial. nih.govresearchgate.net This demonstrates the profound impact of N-substitution on the stereochemical landscape of the molecule.

Crystallographic data provides precise geometric parameters that quantitatively describe the ring's conformation. Ring puckering parameters, such as those defined by Cremer and Pople, offer a quantitative measure of the ring's shape. nih.gov For a derivative in a chair conformation, the puckering parameters indicate a low degree of distortion. nih.govresearchgate.net In contrast, derivatives in a twist-boat conformation exhibit significantly different puckering parameters that define this non-chair geometry. nih.govresearchgate.net

Table 3: Selected Crystallographic and Geometric Parameters for this compound and its Derivatives

| Compound/Derivative | Piperidine Ring Conformation | Dihedral Angle (Phenyl Rings) | Key Puckering/Asymmetry Parameters |

|---|---|---|---|

| This compound | Slightly distorted chair researchgate.net | 63.4 (1)° researchgate.net | N1 and C4 deviate by -0.703 Å and 0.518 Å from the C2/C3/C5/C6 plane researchgate.net |

| (E)-3-Isopropyl-1-methyl-...-oxime | Chair nih.govresearchgate.net | 44.90 (14)° nih.govresearchgate.net | Q_T = 0.553 (2) Å; θ = 178.6 (2)° nih.govresearchgate.net |

| 1-Dichloroacetyl-t-3-isopropyl-... | Twist-boat nih.govresearchgate.net | 86.6 (2)° nih.govresearchgate.net | q₂ = 0.632 (2) Å; q₃ = -0.088 (3) Å nih.govresearchgate.net |

| 1-Chloroacetyl-3-isopropyl-... | Distorted boat nih.gov | 83.2 (1)° nih.gov | q₂ = 0.661 (2) Å; q₃ = -0.057 (2) Å nih.gov |

Reactivity Profiles and Mechanistic Investigations

Oxidation Reactions of Piperidin-4-ones and Their Derivatives

The oxidation of 2,6-diphenyl-piperidin-4-one (B8811517) and its C-3 alkyl-substituted analogues has been a subject of detailed kinetic and mechanistic studies. Various oxidizing agents, primarily manganese in different oxidation states (Mn(III), Mn(IV), and Mn(VII)) and chromium(VI) reagents like pyridinium (B92312) fluorochromate (PFC), have been employed to probe the reactivity of this heterocyclic system. chemistryjournal.netasianpubs.orgresearchgate.netresearchgate.netresearchgate.netiosrjournals.orgiosrjournals.org

Kinetic Studies and Reaction Order Analysis

Kinetic investigations into the oxidation of 2,6-diphenyl-piperidin-4-one and its 3-methyl derivative by manganese(III) and manganese(IV) in an acidic medium have consistently shown that the reactions follow first-order kinetics with respect to both the oxidant and the piperidone substrate. chemistryjournal.netresearchgate.netiosrjournals.org The rate of disappearance of the oxidant, monitored spectrophotometrically, was performed under pseudo-first-order conditions where the piperidone concentration was in significant excess. chemistryjournal.netresearchgate.net

Similarly, the oxidation of the corresponding oxime derivatives by pyridinium fluorochromate (PFC) also exhibits first-order dependence on both the oxime and the PFC concentration. asianpubs.org However, studies on the oxidation of semicarbazone derivatives of these piperidones by PFC showed the reaction is first-order with respect to the oxidant but nearly independent of the substrate concentration. researchgate.net

Table 1: Summary of Kinetic Data for Piperidin-4-one Oxidation

| Substrate Type | Oxidant | Order w.r.t. Substrate | Order w.r.t. Oxidant | Reference |

|---|---|---|---|---|

| 2,6-Diphenyl-piperidin-4-one | Mn(III), Mn(IV) | 1 | 1 | chemistryjournal.netresearchgate.netiosrjournals.org |

| 3-Methyl-2,6-diphenyl-piperidin-4-one | Mn(III), Mn(IV) | 1 | 1 | chemistryjournal.netresearchgate.netiosrjournals.org |

| Piperidin-4-one Oximes | Pyridinium Fluorochromate (PFC) | 1 | 1 | asianpubs.org |

| Piperidin-4-one Semicarbazones | Pyridinium Fluorochromate (PFC) | ~0 | 1 | researchgate.net |

Proposed Reaction Mechanisms (e.g., Polar, Radical Pathways)

The mechanisms for the oxidation of piperidin-4-ones are highly dependent on the oxidant and the specific substrate derivative.

Polar Mechanisms: For the oxidation of piperidin-4-one oximes with PFC, a polar mechanism is proposed. asianpubs.org This pathway involves the slow formation of a positively charged PFC ester intermediate, which then decomposes to products. This is favored over a radical mechanism that would involve the formation of iminoxy radicals. asianpubs.org

Radical and Electron Transfer Mechanisms: In oxidations involving transition metals like manganese, different pathways are suggested based on the metal's oxidation state. chemistryjournal.net Research indicates that Mn(IV)-mediated reactions proceed through an inner-sphere mechanism, characterized by high enthalpic and positive entropic contributions. chemistryjournal.net In contrast, oxidation by Mn(VII) (permanganate) is thought to follow an outer-sphere electron transfer pathway. chemistryjournal.net The oxidation of N-protected piperidines can also proceed via the formation of an electrophilic N-acyliminium ion, which is a highly reactive intermediate capable of further transformations. nih.gov This intermediate can be generated through various oxidative methods and is susceptible to attack by nucleophiles. nih.gov

Influence of Substituents and Reaction Medium on Reactivity

The structure of the piperidone and the conditions of the reaction medium significantly influence the rate of oxidation.

Influence of Substituents: A consistent finding across multiple studies is that the presence of an alkyl substituent at the C-3 position of the piperidin-4-one ring decreases the rate of oxidation. chemistryjournal.netresearchgate.netiosrjournals.orgiosrjournals.org The observed order of reactivity is typically 3-H > 3-methyl > 3-ethyl > 3-isopropyl. asianpubs.orgresearchgate.net This trend is attributed to the steric hindrance imposed by the alkyl group, which impedes the approach of the oxidizing agent to the reaction center. chemistryjournal.netasianpubs.org Therefore, 3-isopropyl-2,6-diphenyl-piperidin-4-one is expected to be less reactive towards oxidation than its non-isopropyl-substituted counterparts.

Influence of Reaction Medium: The reaction medium plays a critical role. The rate of oxidation with manganese species is found to increase with higher concentrations of acid, suggesting that the protonated forms of the reactants are more reactive. researchgate.netiosrjournals.org Solvent polarity also has a pronounced effect. For instance, the oxidation by permanganate (B83412) (Mn(VII)) is slowest in solvents with a high water content, while increasing the proportion of acetic acid significantly accelerates the reaction. iosrjournals.org This indicates that the reaction can be classified as an ion-dipole or dipole-dipole type interaction. iosrjournals.org Furthermore, the reactivity of different manganese oxidants follows the trend Mn(IV) > Mn(III) > Mn(VII), highlighting that the intermediate valence states of manganese are more powerful oxidants in this context than Mn(VII). iosrjournals.org

Table 2: Reactivity Trends in Piperidin-4-one Oxidation

| Factor | Trend | Rationale | Reference |

|---|---|---|---|

| C-3 Substituent | Rate decreases with increasing bulk (H > Me > Et > iPr) | Steric hindrance | chemistryjournal.netasianpubs.orgresearchgate.net |

| Acidity | Rate increases with increasing [H⁺] | Protonated species are more reactive | researchgate.netiosrjournals.org |

| Solvent | Rate increases with decreasing water content (in acetic acid/water mixtures) | Favors ion-dipole/dipole-dipole interactions | iosrjournals.org |

| Mn Oxidant | Reactivity: Mn(IV) > Mn(III) > Mn(VII) | Intermediate valence states are more powerful oxidants | iosrjournals.org |

Functional Group Transformations of the Piperidin-4-one Moiety (e.g., Carbonyl Reactivity)

The carbonyl group at the C-4 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of diverse derivatives.

One of the most common reactions is oximation , where the ketone reacts with hydroxylamine (B1172632) hydrochloride to form a piperidin-4-one oxime. asianpubs.orgasianpubs.orgijprajournal.comnih.govresearchgate.netnih.gov This transformation is not only a method for characterization but also serves as a gateway to further functionalization. nih.gov The resulting oxime can be converted into oxime esters by reacting with activated carboxylic acids. nih.govchemrevlett.com For example, an oxime can be treated with 3-methylbenzoic acid in the presence of phosphorus oxychloride to yield the corresponding O-benzoyl oxime ester. nih.gov

Another key transformation is the oxidation to an α,β-unsaturated ketone . N-protected piperidin-4-ones can be oxidized using reagents like 2-iodoxybenzoic acid (IBX) to yield the corresponding 2,3-dihydro-4-pyridone (a vinylogous amide). nih.govarkat-usa.org This enone system is a valuable intermediate for introducing substituents via conjugate addition reactions. nih.gov

Further manipulations of the carbonyl group include homologation via a Wittig reaction, followed by oxidation of the resulting alcohol to an aldehyde using Dess-Martin Periodinane (DMP), and subsequent reductive amination to introduce various amino moieties. nih.gov

Table 3: Key Transformations of the Piperidin-4-one Carbonyl Group

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride (NH₂OH·HCl) | Piperidin-4-one oxime | asianpubs.orgnih.gov |

| Oxime Esterification | Carboxylic acid, POCl₃, Pyridine | O-Acyl oxime ester | nih.gov |

| Oxidation to Enone | 2-Iodoxybenzoic acid (IBX) or Mercuric Acetate (B1210297) | α,β-Unsaturated ketone (Dihydropyridone) | nih.govarkat-usa.org |

| Wittig Reaction | Wittig ylide (e.g., Ph₃P=CHCO₂Et) | C-4 Alkene | nih.gov |

| Reductive Amination (from aldehyde derivative) | Amines, NaBH(OAc)₃ | 4-Aminoalkylpiperidine | nih.gov |

Electrophilic and Nucleophilic Reactions on the Piperidine (B6355638) Ring System

The piperidine ring system, particularly when activated, can undergo both electrophilic and nucleophilic reactions.

Nucleophilic Reactions: The α,β-unsaturated ketone (dihydropyridone) intermediate, formed from the oxidation of the piperidin-4-one, is an excellent Michael acceptor. nih.govyoutube.com It can undergo conjugate addition (a 1,4-nucleophilic addition) with various nucleophiles. For instance, the addition of phenylboronic acid in the presence of a rhodium catalyst introduces a phenyl group at the C-3 position. nih.gov This demonstrates a powerful method for C-C bond formation on the piperidine ring.

Electrophilic Reactions: The carbon atom alpha to the nitrogen (the C-2 and C-6 positions) can be made susceptible to electrophilic attack. The oxidation of N-protected piperidines can generate a transient N-acyliminium ion. nih.gov This species is a potent electrophile. Subsequent attack by a nucleophile, such as an azide (B81097) or bromide, leads to α-functionalization of the ring. A proposed mechanism involves the reaction with an oxidant like N-bromosuccinimide (NBS) or in-situ generated bromine to form an α-bromo-carbamate, which readily ionizes to the N-acyliminium ion. nih.gov This intermediate can then be trapped by various nucleophiles. nih.gov While direct electrophilic aromatic substitution on the pendant phenyl rings is possible, reactions involving the core heterocyclic ring often proceed through such activated intermediates.

Derivatization Strategies and Functionalization of 3 Isopropyl 2,6 Diphenyl Piperidin 4 One

Synthesis of Oxime Derivatives

The conversion of the C-4 keto group into an oxime is a common and significant derivatization strategy. This is typically achieved through a condensation reaction with hydroxylamine (B1172632).

The oximation of 3-isopropyl-2,6-diphenyl-piperidin-4-one is generally carried out by reacting the parent ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in an alcoholic solvent like ethanol (B145695). The mixture is typically heated under reflux to drive the reaction to completion. nih.gov This reaction transforms the carbonyl group into a C=N-OH moiety, introducing a new site for further functionalization.

The resulting oxime itself can be further derivatized. For instance, the oxime's hydroxyl group can be acylated to form oxime esters. An example is the synthesis of (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime. nih.gov In this procedure, the precursor oxime is treated with a carboxylic acid (e.g., 3-methylbenzoic acid) in the presence of a dehydrating agent like phosphorus oxychloride and a base such as pyridine. nih.gov This highlights the utility of the oxime as an intermediate for creating more complex molecules.

| Derivative | Reactants | Reagents & Conditions | Reference |

| This compound oxime | This compound, Hydroxylamine hydrochloride | Sodium acetate, Ethanol, Reflux | nih.gov |

| (E)-3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one O-nicotinoyl oxime | 3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one oxime, 3-Methylbenzoic acid | Dry pyridine, Phosphorus oxychloride, Ambient temperature | nih.gov |

Formation of Thiosemicarbazone Derivatives

The reaction of the C-4 carbonyl group with thiosemicarbazide (B42300) or its derivatives yields thiosemicarbazones, a class of compounds known for their coordination properties and biological activities. researchgate.netjocpr.com This condensation reaction introduces the C=N-NH-C(=S)NH₂ functional group.

The general synthesis involves the condensation of an aldehyde or ketone with a thiosemicarbazide in a 1:1 molar ratio. researchgate.net For this compound, the procedure would involve dissolving the ketone in a suitable solvent, such as methanol (B129727) or ethanol, and adding a solution of thiosemicarbazide. nih.govnih.gov The reaction mixture is typically stirred at room temperature or refluxed for several hours. jocpr.comnih.gov A catalytic amount of acid, like glacial acetic acid, may be used to facilitate the reaction. jocpr.com The resulting thiosemicarbazone often precipitates from the solution upon completion of the reaction and can be purified by recrystallization. nih.gov This method is a versatile route for synthesizing a library of thiosemicarbazone derivatives from the piperidin-4-one core. chemmethod.com

| Reaction Type | General Reactants | General Conditions | Key Feature |

| Thiosemicarbazone Formation | Ketone (Piperidin-4-one), Thiosemicarbazide | Methanol or Ethanol, Room temperature or Reflux, Optional acid catalyst | Formation of C=N-NH-C(=S)NH₂ moiety |

N-Acylation and Other N-Functionalization Strategies for the Piperidine (B6355638) Nitrogen

The secondary amine in the piperidine ring is a key site for functionalization, most commonly through N-acylation. This modification can significantly alter the conformation and properties of the molecule.

N-acylation involves treating the piperidin-4-one with an acylating agent, such as an acid chloride (e.g., benzoyl chloride, chloroacetyl chloride) or an acid anhydride, typically in the presence of a base to neutralize the HCl formed. For example, N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime has been synthesized, indicating that N-acylation can be performed on the oxime derivative as well. researchgate.net Another documented derivative is 1-Chloro-acetyl-3-isopropyl-r-2,c-6-diphenyl-piperidin-4-one. nih.gov The introduction of the N-acyl group can have profound stereochemical consequences; for instance, the N-chloroacetyl derivative was found to adopt a distorted boat conformation, a deviation from the chair conformation often seen in the parent compound. nih.govresearchgate.net

Beyond simple acylation, other N-functionalization strategies can be employed. This includes N-alkylation, for example, by treating the piperidinone with methyl iodide in the presence of potassium carbonate to yield the N-methyl derivative. nih.gov These modifications at the nitrogen atom are crucial for modulating the lipophilicity and steric bulk of the molecule.

| Derivative | Reactants | Conformation | Reference |

| 1-Chloro-acetyl-3-isopropyl-r-2,c-6-diphenyl-piperidin-4-one | This compound, Chloroacetyl chloride | Not specified | Distorted boat |

| N-Benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime | 3t-Isopropyl-2r,6c-diphenylpiperidin-4-one oxime, Benzoyl chloride | Not specified | Boat conformation |

| 3-Isopropyl-1-methyl-2,6-diphenylpiperidin-4-one | This compound, Methyl iodide | K₂CO₃, Reflux | Chair |

Carbohydrate Conjugation and Synthesis of Glycosyl Derivatives

Attaching carbohydrate moieties to the piperidin-4-one scaffold represents an advanced derivatization strategy to create glycosylated hybrids, or glycoconjugates. This approach can enhance aqueous solubility and mediate specific biological interactions.

While direct examples of glycosylation of this compound are not prevalent in the reviewed literature, the synthesis of such derivatives can be conceptualized based on established methods for carbohydrate chemistry. researchgate.net A potential strategy would involve creating a derivative of the piperidinone with a suitable linker arm, for example, through N-alkylation with a bifunctional reagent. This linker could then be coupled to a suitably protected sugar molecule. The synthesis of glycosyl 1,3,4-oxadiazoles, for example, involves a multi-step process starting from a protected sugar like D-glucosamine, which is converted into a reactive intermediate and then cyclized. researchgate.net A similar multi-step approach involving protection, coupling, and deprotection would be necessary to conjugate a carbohydrate to the piperidinone core, likely at the N-1 position, to avoid steric hindrance and preserve the core structure. researchgate.net

Other Functional Group Modifications to the Piperidin-4-one Core

Besides modifications at the C-4 ketone and N-1 amine, other functionalizations of the piperidin-4-one core can be undertaken. One such modification is the formation of salts. For instance, the basic nitrogen of the piperidine ring can react with a strong acid to form a crystalline salt. The synthesis of 3t-isopropyl-2r,6c-diphenyl-4-oxopiperidinium nitrate (B79036) has been reported, where the piperidine ring adopts a chair conformation with equatorial orientations of the phenyl and isopropyl groups. researchgate.net This demonstrates the ability of the piperidine nitrogen to act as a base, forming stable salts that can be useful for purification or as derivatives in their own right.

The synthesis of the parent piperidin-4-one itself is achieved via a Mannich condensation, which brings together benzaldehyde, an isopropyl-substituted ketone source, and an ammonia (B1221849) source like ammonium (B1175870) acetate. nih.govnih.gov While this is part of the synthesis rather than a derivatization of the final product, variations in the initial building blocks (e.g., using different aldehydes) represent a strategy to modify the 2,6-diaryl substituents.

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For piperidin-4-one derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine the optimized molecular geometry in the gas phase. nih.govbhu.ac.inresearchgate.net These theoretical calculations provide data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental values obtained from single-crystal X-ray diffraction.

In the case of 3-substituted 2,6-diphenylpiperidin-4-one derivatives, the piperidine (B6355638) ring is consistently found to adopt a slightly distorted chair conformation. researchgate.netnih.gov For instance, in a closely related compound, 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, the sum of the bond angles around the nitrogen atom is calculated to be 336.8°, which is consistent with sp³ hybridization. nih.gov The phenyl and isopropyl substituents typically occupy equatorial positions to minimize steric hindrance. nih.gov A comparison between the DFT-optimized structure and the solid-state (crystal) structure often shows a high degree of correlation, with minor deviations attributed to intermolecular forces present in the crystal lattice that are absent in the gaseous phase calculations. sci-hub.se The root-mean-square deviation (RMSD) is often calculated to quantify the agreement between the experimental and theoretical geometries. sci-hub.se

Below is a table comparing selected experimental and DFT-calculated geometric parameters for a related piperidin-4-one derivative, illustrating the typical level of agreement.

| Parameter | Experimental (X-ray) Value | Calculated (DFT) Value |

|---|---|---|

| C=O Bond Length (Å) | 1.234 | 1.233 |

| N-C Bond Length (Å) | 1.465 | 1.468 |

| C-N-C Bond Angle (°) | 112.5 | 112.8 |

| Phenyl Ring Dihedral Angle (°) | 63.4 | 72.1 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

For derivatives of 3-Isopropyl-2,6-diphenyl-piperidin-4-one, DFT calculations have been used to determine these orbital energies. For example, in 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, the HOMO is localized on the C=O group, one aromatic ring, and the piperidine ring, while the LUMO is distributed over the entire molecule except for the isopropyl group. nih.gov The calculated HOMO and LUMO energies were -4.804 eV and -1.694 eV, respectively, resulting in an energy gap of 3.110 eV. nih.gov A small energy gap generally signifies high chemical reactivity and low kinetic stability. nih.govnih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, providing further insight into the molecule's behavior.

The following table summarizes the FMO energies and calculated chemical reactivity indices for a representative piperidin-4-one derivative.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy (EHOMO) | -4.804 |

| LUMO Energy (ELUMO) | -1.694 |

| Energy Gap (ΔE) | 3.110 |

| Ionization Potential (I) | 4.804 |

| Electron Affinity (A) | 1.694 |

| Chemical Hardness (η) | 1.555 |

| Chemical Potential (μ) | -3.249 |

| Electronegativity (χ) | 3.249 |

| Electrophilicity Index (ω) | 3.388 |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

In studies of 2,6-diphenylpiperidin-4-one derivatives, the MEP analysis consistently shows the most negative potential (typically colored red) concentrated around the carbonyl oxygen atom. researchgate.net This indicates that this region is rich in electrons and is the most probable site for an electrophilic attack. Conversely, the regions of positive potential (colored blue) are generally located around the hydrogen atoms, particularly the N-H proton of the piperidine ring, identifying these as sites for nucleophilic attack. bhu.ac.in The phenyl rings often exhibit a mix of neutral (green) and slightly negative (yellow/orange) potential, associated with the π-electron cloud. researchgate.net This analysis helps in understanding the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. researchgate.net

Hirshfeld Surface Analysis and Intermolecular Interaction Mapping

Hirshfeld surface analysis is a modern computational method used to explore and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it provides a visual representation of close contacts. iucr.org This analysis is often complemented by 2D fingerprint plots, which summarize the intermolecular contacts and provide quantitative percentages for each interaction type. nih.gov

For crystals of 2,6-diphenylpiperidin-4-one and its derivatives, Hirshfeld analysis reveals the dominant role of van der Waals forces in the crystal packing. researchgate.net The most significant contributions to the crystal packing typically come from H···H contacts, which is expected for hydrogen-rich organic molecules. nih.govnih.gov Other important interactions include C-H···π contacts, involving the phenyl rings, and specific hydrogen bonds like N-H···O, which often link molecules into chains or dimers. researchgate.netnih.gov

The table below presents the percentage contributions of the most significant intermolecular contacts for a related piperidin-4-one derivative, as determined by Hirshfeld surface analysis.

| Interaction Type | Percentage Contribution (%) |

|---|---|

| H···H | 53.3 |

| C···H/H···C | 19.1 |

| F···H/H···F | 15.7 |

| O···H/H···O | 7.7 |

Data for 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one. nih.gov

Theoretical Prediction of Conformational Preferences and Dynamics

Computational methods are essential for predicting the most stable conformations of flexible molecules like this compound. The piperidine ring can exist in various conformations, such as chair, boat, or twist-boat. Theoretical calculations, supported by experimental data, confirm that the piperidine ring in this class of compounds overwhelmingly prefers a chair or a slightly distorted chair conformation. researchgate.netnih.govnih.gov

In this stable chair form, the bulky substituents at positions 2, 3, and 6 (the two phenyl groups and the isopropyl group) are predicted to orient themselves equatorially to minimize steric strain and 1,3-diaxial interactions. nih.gov Puckering parameters (Q, θ, and φ) and asymmetry parameters, derived from both X-ray data and theoretical calculations, are used to quantitatively describe the precise shape and degree of distortion of the chair conformation. nih.govnih.gov For example, in one derivative, the piperidine ring was found to adopt a chair conformation with puckering parameters Q = 0.5864 Å and θ = 6.56°. nih.gov These theoretical predictions are crucial for understanding how the molecule's three-dimensional shape influences its interactions.

Molecular Docking Simulations for Ligand-Protein Interaction Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). bepls.com This method is instrumental in studying the potential interaction mechanisms of molecules like this compound with biological targets. researchgate.net

In silico docking studies on piperidin-4-one derivatives involve placing the molecule into the active site of a target protein to calculate its binding affinity (docking score) and analyze the non-covalent interactions that stabilize the complex. bepls.comnih.gov The simulations can reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and specific amino acid residues of the protein. researchgate.net For instance, the carbonyl oxygen and the N-H group of the piperidine ring are often identified as key hydrogen bond donors or acceptors, while the phenyl rings frequently engage in hydrophobic or π-stacking interactions. researchgate.net These simulations provide a mechanistic hypothesis for the ligand-protein interaction at a molecular level. bepls.com

Application of Graph Theory in Supporting Molecular Structure and Analysis

Graph theory offers a novel approach to analyzing and describing complex molecular structures. In this method, the molecule is represented as a graph where atoms are vertices and bonds are edges. This mathematical framework can be used to classify and analyze molecular structures in a systematic way.

For complex derivatives like N-hydroxy-2,6-bis(p-hydroxyphenyl)-3-isopropyl-piperidin-4-one-thiosemicarbazone, graph theory has been used to deconstruct the molecule into its constituent functional groups or substructures. jocpr.com Each subgroup can then be represented by a specific type of graph, such as a Complete Bipartite Graph for the thiosemicarbazone moiety or a Complete Tripartite Graph for dialkyl groups. jocpr.com This approach provides a simplified, pictorial representation of a complex structure and offers a systematic method for its analysis. By combining the graphs of the subgroups, a complete "picturization" of the entire molecule can be achieved, supporting the structural characterization derived from spectroscopic and computational methods. jocpr.com

Applications and Advanced Research Trajectories

Utilization as Synthons and Precursors for Complex Organic Structures

The 2,6-diphenyl-piperidin-4-one (B8811517) framework, including the 3-isopropyl derivative, serves as a versatile synthon in organic chemistry. The reactivity of the core structure can be selectively targeted at three primary locations: the secondary amine, the ketone carbonyl group, and the α-methylene protons adjacent to the carbonyl. This multi-functional nature allows it to be a precursor for a diverse array of more complex heterocyclic compounds.

Reviews on the chemistry of 2,6-diphenyl-piperidin-4-one derivatives highlight that the molecule is readily prepared through condensation reactions and can undergo further transformations. ingentaconnect.comeurekaselect.com For instance, the nitrogen atom can be N-acylated or N-alkylated, and the carbonyl group is a key site for condensation reactions with compounds like hydroxylamine (B1172632) or thiosemicarbazide (B42300) to form oximes and thiosemicarbazones, respectively. nih.gov One study detailed the synthesis of a 1-chloro-acetyl derivative of 3-isopropyl-r-2,c-6-diphenyl-piperidin-4-one, demonstrating the reactivity of the ring nitrogen. nih.gov

Furthermore, the piperidone ring system is a foundational component for constructing spiro-heterocycles. The related [3+2] cycloaddition reactions of ylideneoxindoles, which can be derived from cyclic ketones, lead to the formation of complex spirooxindoles with potential biological activity. nih.govnih.gov The inherent stereochemistry of the piperidone ring, with its bulky phenyl and isopropyl substituents, offers a template for diastereoselective synthesis, making it a valuable precursor for creating structurally complex and stereochemically defined molecules. ingentaconnect.comnih.gov The synthesis of various derivatives, such as those with prop-2-en-1-yl groups, further showcases the utility of the piperidin-4-one core in building diverse chemical libraries. nih.gov

Investigations in Materials Science (e.g., Non-Linear Optical Properties)

Organic molecules with extensive π-conjugated systems and significant charge separation are prime candidates for applications in materials science, particularly in the field of non-linear optics (NLO). researchgate.netnih.gov NLO materials can alter the properties of light and are crucial for technologies like optical data storage, signal processing, and sensors. researchgate.net The 3-isopropyl-2,6-diphenyl-piperidin-4-one molecule contains key features for potential NLO activity: two phenyl rings and a carbonyl group, which create a donor-π-acceptor-like framework.

While direct experimental NLO studies on this specific compound are not widely reported, theoretical investigations on related piperidone derivatives have shown significant promise. Density Functional Theory (DFT) calculations on molecules like halogen-substituted N-methyl-4-piperidone curcumin (B1669340) analogs and 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives predict substantial first hyperpolarizability (β) values, a key measure of second-order NLO activity. researchgate.netnih.gov In one study, the calculated first hyperpolarizability of certain curcumin analogs was found to be 6 to 17 times larger than that of urea (B33335), a standard NLO reference material. nih.gov Similar computational studies on piperidinium (B107235) and piperazinium ionic liquids also indicate large hyperpolarizability values, suggesting they are potential candidates for fabricating optoelectronic materials. mdpi.comresearchgate.net

The NLO response in these systems is attributed to intramolecular charge transfer, facilitated by the π-electron delocalization across the aromatic rings and the electron-withdrawing nature of the carbonyl group. researchgate.netmdpi.com The presence of π-conjugation is a critical factor for boosting hyperpolarizability values. mdpi.com Therefore, based on the structural analogy and theoretical findings for similar piperidone frameworks, this compound is considered a promising candidate for further investigation in the development of new NLO materials.

Mechanistic Studies in Corrosion Inhibition

Substituted piperidin-4-ones have been extensively studied as effective corrosion inhibitors for metals like mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.

The primary mechanism of corrosion inhibition by piperidin-4-one derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption process is governed by the chemical structure of the inhibitor and its interaction with the metal. Studies on various piperidin-4-one oxime derivatives, including the oxime of this compound, have shown that the adsorption process can be described by specific isotherm models.

The Langmuir and Temkin adsorption isotherms are commonly used to model this behavior. The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface, while the Temkin isotherm accounts for molecular interactions within the adsorbed layer. For instance, a study on 2,6-diphenylpiperidin-4-one found that its adsorption on mild steel in phosphoric acid obeyed the Langmuir adsorption isotherm. In contrast, studies on several piperidin-4-one oximes in sulfuric and hydrochloric acid environments found that their adsorption behavior was better described by the Temkin isotherm. ingentaconnect.comnih.govnih.govnih.gov The nature of the adsorption can be classified as physisorption (physical adsorption) or chemisorption (chemical adsorption), often distinguished by the value of the free energy of adsorption (ΔG°ads). Values around -20 kJ/mol or less are indicative of physisorption, involving electrostatic interactions, while values around -40 kJ/mol or more negative suggest chemisorption, involving charge sharing or transfer.

Table 1: Adsorption Isotherm Models for Piperidin-4-one Derivatives

The efficiency of corrosion inhibition is highly dependent on the molecular structure of the piperidin-4-one derivative. The presence, size, and position of substituents on the piperidine (B6355638) ring significantly influence the inhibitor's performance. The heterocyclic ring nitrogen, the carbonyl oxygen, and the π-electrons of the phenyl rings are considered the primary active centers for adsorption onto the metal surface.

Studies comparing various 3-alkyl substituted piperidin-4-one oximes have revealed a clear impact of steric effects. nih.govnih.gov For a series including 3-ethyl and 3-isopropyl derivatives, it was observed that increasing the steric bulk of the alkyl group at the C-3 position can affect the inhibition efficiency. nih.govnih.gov Steric crowding by the bulky isopropyl group can hinder the optimal orientation of the molecule on the metal surface, potentially leading to lower surface coverage compared to a less bulky ethyl group. nih.govnih.gov

The conformation of the piperidine ring itself is also critical. Crystal structure analyses show that these rings can adopt chair, distorted chair, or boat conformations depending on the substituents. nih.govnih.gov For example, 1-chloro-acetyl-3-isopropyl-r-2,c-6-diphenyl-piperidin-4-one was found to adopt a distorted boat conformation. nih.gov This conformation dictates the spatial arrangement of the phenyl and isopropyl groups, which in turn affects how effectively the molecule can pack on the metal surface and block active corrosion sites.

Quantum chemical studies using DFT have provided deep insights into the electronic basis of the inhibitory action of piperidin-4-one derivatives. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are correlated with inhibition efficiency.

A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption and inhibition efficiency. researchgate.net Conversely, a lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal. The energy gap (ΔE) is an indicator of the molecule's stability and reactivity; a smaller ΔE generally implies higher reactivity and better inhibition. researchgate.net The dipole moment (μ) relates to the molecule's polarity, with higher dipole moments often favoring accumulation on the metal surface. researchgate.net Mulliken population analysis helps identify the specific atoms (e.g., ring nitrogen, carbonyl oxygen) that act as the primary sites for electron donation. researchgate.net

Table 2: Selected Quantum Chemical Parameters for Corrosion Inhibitors

Data from a comparative study illustrates how electronic parameters correlate with inhibition efficiency. researchgate.net

Exploration of Structure-Activity Relationships in Molecular Interactions

The study of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of this compound and its analogs dictates their function. This exploration connects the three-dimensional arrangement of atoms to a specific activity, whether it be corrosion inhibition, NLO response, or biological interaction.

These structural nuances are also critical in the context of biological activity, where piperidone derivatives are known to possess a wide range of properties, including analgesic and anti-inflammatory activities. nih.govresearchgate.net The specific conformation and substituent pattern govern how the molecule interacts with biological targets like enzymes or receptors, making SAR a vital tool in medicinal chemistry for the rational design of new therapeutic agents based on the piperidin-4-one scaffold.

Table of Mentioned Compounds

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Isopropyl-2,6-diphenyl-piperidin-4-one, and what analytical techniques validate its purity?

- Methodological Answer : A common synthesis involves condensation reactions of substituted benzaldehydes with isopropylamine derivatives, followed by cyclization. For example, Kumar et al. (2009) synthesized analogous piperidin-4-one derivatives using morpholine-substituted intermediates and characterized products via NMR and X-ray crystallography . Purity validation typically employs HPLC with mobile phases like methanol and sodium 1-octanesulfonate buffer (pH 4.6) , complemented by melting point analysis and thin-layer chromatography (TLC).

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Follow protocols for structurally similar piperidin-4-ones:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard classes H315, H319) .

- First Aid : For skin exposure, wash with soap/water; for eye contact, flush with water for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers away from oxidizers, with ventilation to avoid inhalation risks (H335) .

Q. What are the critical parameters for optimizing the recrystallization of this compound?

- Methodological Answer : Key factors include:

- Solvent Selection : Use polar aprotic solvents (e.g., ethanol, acetone) for high solubility at elevated temperatures and low solubility at room temperature.

- Temperature Gradients : Gradual cooling to promote crystal nucleation.

- Purity Checks : Post-recrystallization, confirm purity via HPLC (using sodium acetate/1-octanesulfonate buffer systems ) or differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can X-ray crystallography elucidate the stereochemical configuration of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry by analyzing bond lengths, angles, and torsion angles. For example:

- Crystal System : Derivatives like 3-isopropyl-2,6-bis(4-methoxyphenyl)-piperidin-4-one crystallize in monoclinic systems (e.g., space group P2₁/c) .

- Key Metrics : Compare observed dihedral angles between phenyl rings and the piperidine core to computational models (e.g., DFT calculations) to confirm stereochemical assignments .

Q. What methodologies are employed to resolve contradictions in pharmacological data for piperidin-4-one derivatives?

- Methodological Answer : Address discrepancies via:

- Comparative Structural Analysis : Map substituent effects (e.g., 4-methoxy vs. 3-fluoro phenyl groups ) on bioactivity using SAR (Structure-Activity Relationship) studies.

- Functional Assays : Radiolabeled binding assays (e.g., for receptor affinity) and electrophysiological recordings (e.g., ion channel modulation) to validate conflicting results .

- Statistical Validation : Use multivariate regression to isolate variables (e.g., solvent polarity, assay conditions) influencing data reproducibility.

Q. How do substituent variations on the phenyl rings affect the compound’s physicochemical properties?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., 3-fluoro in 2,6-bis(3-fluorophenyl) derivatives ) increase electrophilicity, altering reactivity in nucleophilic substitutions.

- Solubility : Bulky substituents (e.g., isopropyl) reduce aqueous solubility but enhance lipid membrane permeability. Quantify via logP measurements (shake-flask method) or HPLC retention times .

- Thermal Stability : Thermogravimetric analysis (TGA) and DSC assess decomposition profiles influenced by substituent steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.